PyBOP
Overview
Description
PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a peptide coupling reagent used in solid phase peptide synthesis . It is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .
Synthesis Analysis
PyBOP has been found as a good coupling reagent in the solid-phase synthesis of a tetrapeptide . It has also been used as a convenient activator for the synthesis of formamidines and nitriles from primary amides .
Molecular Structure Analysis
The molecular structure of PyBOP involves a benzotriazole moiety linked to a tripyrrolidinophosphonium group .
Chemical Reactions Analysis
PyBOP activates the C–OH bond of a tautomerizable heterocycle, allowing for subsequent functionalization with either a nucleophile through SNAr displacement or an organometallic through transition metal catalyzed cross coupling reaction .
Physical And Chemical Properties Analysis
PyBOP is a white crystalline substance with a molecular weight of 520.401 g/mol . Its chemical formula is C18H28F6N6OP2 .
Scientific Research Applications
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Peptide Synthesis
- PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a peptide coupling reagent used in solid phase peptide synthesis . It is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .
- In peptide synthesis, PyBOP is used to couple amino acids together to form peptide bonds . The process involves the activation of a carboxylic acid, which is usually carried out using peptide coupling reagents like PyBOP .
- The results of using PyBOP in peptide synthesis have been positive. It has been found to be a good coupling reagent in the solid-phase synthesis of peptides . For example, it has been used successfully in the synthesis of naturally occurring cyclic peptides .
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Battery Model Parameterization and Optimization
- PyBOP offers a full range of tools for the parameterisation and optimisation of battery models . It utilizes both Bayesian and frequentist approaches with example workflows to assist the user .
- PyBOP can be used to parameterise various battery models, which include electrochemical and equivalent circuit models that are present in PyBaMM .
- The results of using PyBOP in battery model parameterization and optimization have been positive. It has been found to be effective in optimizing various parameters within battery models to better match empirical data or to explore the effects of different parameters on battery behavior .
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Cyclization Reactions
- PyBOP is used in cyclization reactions, particularly in the synthesis of cyclic peptides .
- The conventional strategy is to prepare the linear peptides and utilize coupling agents such as PyBOP in liquid-phase to cyclize the linear peptides .
- The results of using PyBOP in cyclization reactions have been positive. It has been found to be a good choice for successfully coupling in cyclization reactions .
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Parameter Estimation from Battery Test Data
- PyBOP is used in the field of battery technology for parameter estimation from battery test data .
- It uses both Bayesian and frequentist approaches with example workflows to assist the user . The process involves generating artificial data from a single particle model (SPM). The unknown parameter values are identified by employing a sum-of-squared errors cost function using the terminal voltage as the observed signal and a particle swarm optimisation algorithm .
- The results of using PyBOP in parameter estimation have been positive. It has been found to be effective in identifying unknown parameter values to better match empirical data .
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Design Optimisation Subject to Battery Manufacturing/Usage Constraints
- PyBOP is also used in design optimisation subject to battery manufacturing/usage constraints .
- It uses a variety of optimisation problems that require careful consideration based on the choice of battery model, the available data and/or the choice of design parameters .
- The results of using PyBOP in design optimisation have been positive. It has been found to be effective in optimizing various parameters within battery models to better match empirical data or to explore the effects of different parameters on battery behavior .
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Synthesis of Single Labeled Oligonucleotides
- PyBOP is used in the field of biochemistry for the synthesis of single labeled oligonucleotides .
- The process involves the use of PyBOP as a coupling reagent in the synthesis of oligonucleotides that fluoresce upon matched hybridization .
- The results of using PyBOP in this application have been positive. It has been found to be effective in generating fluorescent oligonucleotides .
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Generation of Endocrine Disruptor Chemical Binders
- PyBOP is used in the generation of endocrine disruptor chemical binders .
- The process involves the use of PyBOP as a coupling reagent in the synthesis of these binders .
- The results of using PyBOP in this application have been positive. It has been found to be effective in generating binders for endocrine disruptor chemicals .
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Cycloaddition to Template-Assembled Multivalent Peptide Conjugates
- PyBOP is used in the field of biochemistry for cycloaddition to template-assembled multivalent peptide conjugates .
- The process involves the use of PyBOP as a coupling reagent in the synthesis of these conjugates .
- The results of using PyBOP in this application have been positive. It has been found to be effective in generating multivalent peptide conjugates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFLMPQBHAMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F6N6OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369209 | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PyBOP | |
CAS RN |
128625-52-5 | |
Record name | PyBOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PyBOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYBOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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